molecular formula C12H12N4 B13329619 6-(Isoindolin-2-yl)pyrimidin-4-amine

6-(Isoindolin-2-yl)pyrimidin-4-amine

Katalognummer: B13329619
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: QEXUBFCRRDEJRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Isoindolin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoindoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isoindolin-2-yl)pyrimidin-4-amine typically involves the reaction of isoindoline derivatives with pyrimidine precursors. One common method involves the condensation of 2-aminopyrimidine with isoindoline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Isoindolin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

6-(Isoindolin-2-yl)pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Isoindolin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired pharmacological effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Isoindolin-2-yl)pyrimidin-4-amine is unique due to the presence of both isoindoline and pyrimidine moieties, which contribute to its diverse reactivity and potential pharmacological activities. The amine group at the 4-position of the pyrimidine ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

6-(1,3-dihydroisoindol-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15)

InChI-Schlüssel

QEXUBFCRRDEJRQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2CN1C3=NC=NC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.